Cas no 2171836-93-2 (3,3-diethyl-1,9-dioxa-5-azaspiro5.6dodecane)

3,3-Diethyl-1,9-dioxa-5-azaspiro[5.6]dodecane is a spirocyclic compound featuring a unique heterocyclic structure combining oxygen and nitrogen atoms within a rigid framework. Its spiro configuration enhances stability, while the presence of ether and amine functionalities contributes to its versatility in synthetic applications. This compound is particularly valued for its potential as a building block in pharmaceuticals, agrochemicals, and specialty materials, where its structural rigidity and functional groups enable precise molecular design. The diethyl substitution at the 3-position further influences its steric and electronic properties, making it suitable for tailored chemical modifications. Its balanced lipophilicity and polarity also suggest utility in formulation science.
3,3-diethyl-1,9-dioxa-5-azaspiro5.6dodecane structure
2171836-93-2 structure
Product name:3,3-diethyl-1,9-dioxa-5-azaspiro5.6dodecane
CAS No:2171836-93-2
MF:C13H25NO2
Molecular Weight:227.343104124069
CID:5998705
PubChem ID:165522905

3,3-diethyl-1,9-dioxa-5-azaspiro5.6dodecane 化学的及び物理的性質

名前と識別子

    • 3,3-diethyl-1,9-dioxa-5-azaspiro5.6dodecane
    • EN300-1279931
    • 2171836-93-2
    • 3,3-diethyl-1,9-dioxa-5-azaspiro[5.6]dodecane
    • インチ: 1S/C13H25NO2/c1-3-12(4-2)10-14-13(16-11-12)6-5-8-15-9-7-13/h14H,3-11H2,1-2H3
    • InChIKey: BTRRESKORUHQSX-UHFFFAOYSA-N
    • SMILES: O1CC(CC)(CC)CNC21CCOCCC2

計算された属性

  • 精确分子量: 227.188529040g/mol
  • 同位素质量: 227.188529040g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 228
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 30.5Ų
  • XLogP3: 2

3,3-diethyl-1,9-dioxa-5-azaspiro5.6dodecane Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1279931-1.0g
3,3-diethyl-1,9-dioxa-5-azaspiro[5.6]dodecane
2171836-93-2
1g
$1214.0 2023-06-08
Enamine
EN300-1279931-0.05g
3,3-diethyl-1,9-dioxa-5-azaspiro[5.6]dodecane
2171836-93-2
0.05g
$1020.0 2023-06-08
Enamine
EN300-1279931-10.0g
3,3-diethyl-1,9-dioxa-5-azaspiro[5.6]dodecane
2171836-93-2
10g
$5221.0 2023-06-08
Enamine
EN300-1279931-2500mg
3,3-diethyl-1,9-dioxa-5-azaspiro[5.6]dodecane
2171836-93-2
2500mg
$2211.0 2023-10-01
Enamine
EN300-1279931-500mg
3,3-diethyl-1,9-dioxa-5-azaspiro[5.6]dodecane
2171836-93-2
500mg
$1084.0 2023-10-01
Enamine
EN300-1279931-0.1g
3,3-diethyl-1,9-dioxa-5-azaspiro[5.6]dodecane
2171836-93-2
0.1g
$1068.0 2023-06-08
Enamine
EN300-1279931-250mg
3,3-diethyl-1,9-dioxa-5-azaspiro[5.6]dodecane
2171836-93-2
250mg
$1038.0 2023-10-01
Enamine
EN300-1279931-100mg
3,3-diethyl-1,9-dioxa-5-azaspiro[5.6]dodecane
2171836-93-2
100mg
$993.0 2023-10-01
Enamine
EN300-1279931-10000mg
3,3-diethyl-1,9-dioxa-5-azaspiro[5.6]dodecane
2171836-93-2
10000mg
$4852.0 2023-10-01
Enamine
EN300-1279931-0.25g
3,3-diethyl-1,9-dioxa-5-azaspiro[5.6]dodecane
2171836-93-2
0.25g
$1117.0 2023-06-08

3,3-diethyl-1,9-dioxa-5-azaspiro5.6dodecane 関連文献

3,3-diethyl-1,9-dioxa-5-azaspiro5.6dodecaneに関する追加情報

3,3-Diethyl-1,9-Dioxa-5-Azaspiro[5.6]Dodecane: A Comprehensive Overview

The compound with CAS No. 2171836-93-2, commonly referred to as 3,3-diethyl-1,9-dioxa-5-azaspiro[5.6]dodecane, is a unique organic structure that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the spiro compounds family, characterized by its spirocyclic structure where two rings are joined by a single atom—a nitrogen atom in this case. The molecule's structure is further defined by the presence of two ethyl groups attached to the nitrogen atom and oxygen atoms at specific positions within the rings.

Recent studies have highlighted the potential of spiro compounds like 3,3-diethyl-1,9-dioxa-5-azaspiro[5.6]dodecane in various applications, particularly in drug design and polymer synthesis. The spirocyclic framework provides a rigid yet flexible structure that can be tailored to interact with biological targets or serve as building blocks for advanced materials. Researchers have explored the synthesis of this compound through various methods, including ring-closing metathesis and stepwise assembly strategies.

One of the most intriguing aspects of 3,3-diethyl-1,9-dioxa-5-azaspiro[5.6]dodecane is its ability to act as a versatile scaffold for functionalization. By modifying the substituents on the nitrogen and oxygen atoms, chemists can impart diverse properties to the molecule, such as increased solubility or enhanced binding affinity for specific receptors. This adaptability has led to its investigation as a potential lead compound in pharmaceutical research.

In terms of synthesis, recent advancements have focused on optimizing the reaction conditions to improve yield and purity. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported as an efficient method for constructing the spirocyclic core. Additionally, computational chemistry tools have been employed to predict the molecule's electronic properties and stability under various conditions.

The application of spiro compounds in polymer science is another area where 3,3-diethyl-1,9-dioxa-5-azaspiro[5.6]dodecane has shown promise. By incorporating this structure into polymer backbones, researchers aim to develop materials with improved mechanical strength and thermal stability. Preliminary studies suggest that these polymers could find use in high-performance applications such as aerospace components or advanced electronics.

Moreover, the environmental impact of synthesizing and using this compound has been a topic of interest. Efforts are being made to develop greener synthesis routes that minimize waste and energy consumption. For example, solvent-free reactions and biocatalytic methods are being explored as sustainable alternatives to traditional synthetic approaches.

In conclusion, 3,3-diethyl-1,9-dioxa-5-azaspiro[5.6]dodecane represents a fascinating example of how structural complexity can lead to functional diversity in organic compounds. With ongoing research into its synthesis, properties, and applications, this compound is poised to play a significant role in advancing both academic research and industrial innovation.

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